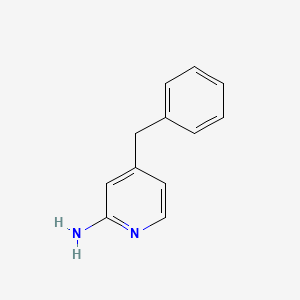

4-Benzylpyridin-2-amine

CAS No.: 91391-85-4

Cat. No.: VC13435978

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91391-85-4 |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | 4-benzylpyridin-2-amine |

| Standard InChI | InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |

| Standard InChI Key | USWDEKDRZVWZQY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

4-Benzylpyridin-2-amine consists of a pyridine core substituted with a benzyl group (-CHCH) at the 4-position and an amine (-NH) at the 2-position (Fig. 1). This arrangement confers unique electronic properties, as the electron-donating amine and electron-withdrawing pyridine ring create a polarized system conducive to nucleophilic and electrophilic interactions .

Table 1: Physicochemical Properties of 4-Benzylpyridin-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 184.24 g/mol | |

| CAS Number (Free Base) | 13556-71-3 | |

| CAS Number (Hydrochloride) | 2408965-31-9 | |

| Boiling Point | 330.8°C (Free Base) | |

| Density | 1.131 g/cm (Free Base) |

Synthetic Methodologies

Direct Amination of 4-Benzylpyridine

A common route involves reacting 4-benzylpyridine with ammonia under high-pressure conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt (Fig. 2a). This method achieves moderate yields (50–60%) but requires careful control of reaction parameters to avoid over-amination.

Palladium-Catalyzed Cross-Coupling

Advanced strategies employ Suzuki–Miyaura and Buchwald–Hartwig couplings. For example, a 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective Suzuki coupling with aryl boronic acids, followed by amination at the 4-position (Fig. 2b) . This approach, while efficient for complex derivatives, necessitates protective groups (e.g., SEM) to prevent side reactions .

Key Challenges:

-

Deprotection Issues: SEM group removal often generates formaldehyde, leading to tricyclic byproducts .

-

Chemoselectivity: Competing reactions at the 2- and 4-positions require precise catalyst selection (e.g., Pd(OAc)/RuPhos) .

Pharmacological Applications

GPR52 G Protein-Biased Agonists

3-((4-Benzylpyridin-2-yl)amino)benzamides, derived from 4-benzylpyridin-2-amine, exhibit nanomolar potency at GPR52 receptors (EC = 7.3 nM) . These compounds show >1,000-fold selectivity over 168 off-target receptors and demonstrate efficacy in reducing hyperlocomotion in murine models of schizophrenia .

Mechanism of Action:

-

G Protein Bias: The compounds preferentially activate G signaling over β-arrestin recruitment, minimizing adverse effects .

-

Blood-Brain Barrier Penetration: Optimized logP values (2.8–3.5) ensure central nervous system bioavailability .

Future Directions

Drug Development

-

Optimization of GPR52 Agonists: Structure-activity relationship (SAR) studies to enhance selectivity and reduce cytotoxicity .

-

Multitarget Ligands: Hybrid molecules combining acetylcholinesterase inhibition and anti-inflammatory activity for neurodegenerative diseases .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume